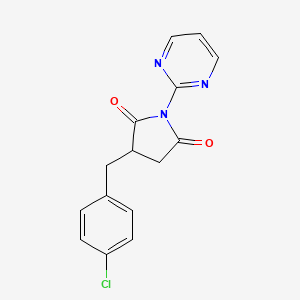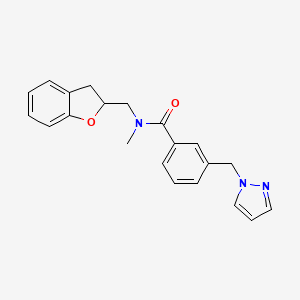
3-(isobutyrylamino)-N-4-pyridinylbenzamide
Vue d'ensemble
Description
3-(isobutyrylamino)-N-4-pyridinylbenzamide, also known as IBPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IBPB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacological Significance
Chemical compounds with complex structures, including benzamide derivatives, often possess significant pharmacological properties. For instance, derivatives similar to 3-(isobutyrylamino)-N-4-pyridinylbenzamide have been explored for their therapeutic potential across various conditions, including neurodegenerative diseases, cancer, and infectious diseases. The structural complexity allows for interaction with biological targets, potentially inhibiting or modulating biological pathways. Research into similar compounds has highlighted their role in drug discovery and development, underscoring the importance of chemical synthesis and modification in enhancing biological activity and selectivity (Danao et al., 2021).
Biochemical Applications
In the realm of biochemistry, compounds like 3-(isobutyrylamino)-N-4-pyridinylbenzamide serve as tools for studying enzyme interactions, signaling pathways, and metabolic processes. Their ability to act as inhibitors or activators of specific enzymes can provide insights into the biochemical basis of diseases and the mechanism of action of potential drugs. For example, research on acrylamide, a compound with a different application but relevant due to its biochemical interactions, shows extensive studies on its metabolism, toxicology, and effects on human health, pointing to the critical examination of chemical compounds in biological systems (Friedman, 2003).
Material Science and Engineering
Beyond pharmacology and biochemistry, the applications extend into materials science, where the structural properties of such compounds contribute to the development of novel materials, coatings, and additives. The specific interactions and stability offered by complex chemical structures enable advancements in polymers, nanotechnology, and composite materials, reflecting the interdisciplinary nature of chemical compound research. Studies on polymeric materials, for instance, underscore the role of chemical components in improving material properties for various industrial applications (Chatham et al., 2019).
Propriétés
IUPAC Name |
3-(2-methylpropanoylamino)-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(2)15(20)19-14-5-3-4-12(10-14)16(21)18-13-6-8-17-9-7-13/h3-11H,1-2H3,(H,19,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZRNRZOCYUDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4059059.png)
![N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4059066.png)
![benzyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4059070.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4059092.png)

![4-methyl-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4059097.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4059104.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4059108.png)
![4-bromophenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4059118.png)
![2-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B4059131.png)

![4-[(2,6-dichlorophenyl)sulfonyl]morpholine](/img/structure/B4059141.png)
methanone](/img/structure/B4059149.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(6-fluoro-4H-1,3-benzodioxin-7-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4059157.png)